molecular formula C23H19N7O3S B2614695 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide CAS No. 1251609-36-5

2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide

Cat. No. B2614695
CAS RN: 1251609-36-5
M. Wt: 473.51
InChI Key: ZRCVOVLVQQPQBP-UHFFFAOYSA-N
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Description

2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide is a useful research compound. Its molecular formula is C23H19N7O3S and its molecular weight is 473.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Assessment

Heterocyclic compounds, particularly those containing 1,2,4-triazole and pyridazine moieties, are of significant interest due to their diverse biological properties. A study by Karpina et al. (2019) highlights the synthesis of novel acetamides with an 1,2,4-oxadiazole cycle, showcasing a method that could potentially be applied to synthesize derivatives of the compound . The synthesized analogs were subjected to a biological assessment, indicating the method's applicability for generating compounds with potential biological activities Karpina et al., 2019.

Antiviral Activities

Compounds related to triazolopyridazines have shown promising antiviral activities. For instance, Shamroukh and Ali (2008) reported the synthesis of novel triazolopyridazine derivatives that exhibited significant activity against the hepatitis A virus. This suggests that structurally similar compounds, including the one , could be explored for their antiviral potential Shamroukh & Ali, 2008.

Antiproliferative Activities

The research by Ilić et al. (2011) into [1,2,4]triazolopyridazine derivatives revealed a loss of certain biological activities but uncovered their ability to inhibit the proliferation of endothelial and tumor cells. This indicates the potential of related compounds to serve as antiproliferative agents in cancer research Ilić et al., 2011.

Modification for Enhanced Activity

The study by Wang et al. (2015) on modifying N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide to reduce toxicity and enhance anticancer effects provides a valuable insight into the modification strategies that could be applied to similar compounds. These modifications aim to retain antiproliferative activity while reducing toxicity, suggesting a pathway for optimizing the compound for potential therapeutic applications Wang et al., 2015.

Structural and Synthetic Studies

The compound's complex structure, incorporating triazolopyridine and thiophene units, suggests a multifaceted synthetic challenge. Research on similar heterocyclic frameworks, such as those by Sallam et al. (2021), provides insights into the synthetic routes and structural analyses that could be pertinent to the compound . These studies often involve advanced spectroscopic techniques and theoretical calculations to elucidate the structures and properties of synthesized compounds Sallam et al., 2021.

properties

IUPAC Name

2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N7O3S/c31-20(15-29-22(32)11-8-17(27-29)18-7-4-14-34-18)24-12-13-33-21-10-9-19-25-26-23(30(19)28-21)16-5-2-1-3-6-16/h1-11,14H,12-13,15H2,(H,24,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCVOVLVQQPQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)CN4C(=O)C=CC(=N4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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